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Compound of Interest

Compound Name: Chloromethyl olanzapinium

CAS No.: 735264-27-4

Cat. No.: B12768935 Get Quote

Executive Summary & Identification
In the development and quality control of Olanzapine (an atypical antipsychotic), EP Impurity C

represents a critical process-related impurity. Unlike oxidative degradants (such as the N-oxide,

EP Impurity D), Impurity C is a reactive solvent adduct formed by the interaction of the active

pharmaceutical ingredient (API) with dichloromethane (DCM).

Correct identification is paramount, as confusion with other polar impurities is common.
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Parameter Detail

Common Name Olanzapine EP Impurity C

Chemical Name (IUPAC)

1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-

thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-

1-ium chloride

CAS Number 719300-59-1

Molecular Formula
C₁₈H₂₂Cl₂N₄S (Salt form) / C₁₈H₂₂ClN₄S⁺

(Cation)

Molecular Weight 397.37 g/mol (Chloride salt)

Pharmacopeial Status EP Impurity C; BP Impurity C

Structural Alert
Quaternary Ammonium Salt; Alkyl Chloride

(Potential Genotoxin)

Chemical Structure & Characterization
The structure of EP Impurity C is characterized by the quaternization of the N-methyl nitrogen

on the piperazine ring. This transforms the tertiary amine into a permanently charged

quaternary ammonium center with an attached chloromethyl group.

Structural Elucidation[1][2][6]
Core Scaffold: The thienobenzodiazepine tricyclic system remains intact.

Modification Site: The distal nitrogen (N4) of the piperazine ring.

Electronic Effect: The quaternary nitrogen creates a localized positive charge, significantly

increasing the polarity (hydrophilicity) of the molecule compared to the parent Olanzapine.

This drastically alters its retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Spectroscopic Signatures[1][7][8]
Mass Spectrometry (LC-MS):

Olanzapine [M+H]⁺:m/z 313[1]
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Impurity C [M]⁺:m/z ~361 (Cation). The mass shift is +48 Da (addition of -CH₂Cl) relative

to the parent base mass.

Note: You will observe the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) in the mass

spectrum.

¹H-NMR:

A diagnostic singlet for the -N⁺(CH₃)(CH₂Cl) methylene protons appears downfield

(typically δ 5.0–5.5 ppm) due to the electron-withdrawing effect of both the chlorine and

the positive nitrogen.[1]

Formation Mechanism
The formation of EP Impurity C is a classic example of a Menschutkin reaction, where a tertiary

amine (Olanzapine) acts as a nucleophile attacking a haloalkane (Dichloromethane).

Critical Process Parameters (CPPs)
Solvent Choice: Exclusive to processes using Dichloromethane (DCM) for extraction or

purification.

Temperature: Reaction rate increases exponentially at reflux temperatures or during heated

drying steps.

Time: Prolonged hold times of the API in DCM solution.

Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the

methylene carbon of DCM.
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Caption: Nucleophilic substitution pathway converting Olanzapine to the N-chloromethyl

quaternary salt (Impurity C).

Analytical Control Strategy
Due to its ionic nature, Impurity C elutes early in standard C18 RP-HPLC methods used for

Olanzapine assay. It requires a specific method capable of retaining polar quaternary salts.

Recommended HPLC Methodology
To ensure separation from the solvent front and other polar degradants (like N-oxide), ion-

pairing or specific buffer pH control is required.[1]

Parameter Protocol Specification

Column
C8 or C18 (e.g., Inertsil C8-3 or Kromasil C18),

250 x 4.6 mm, 5 µm

Mobile Phase A
Phosphate Buffer (pH ~3.0 - 6.[1]0) + Ion Pair

Reagent (Optional: SDS/Octanesulfonate)

Mobile Phase B Acetonitrile (ACN) or Methanol

Mode Gradient or Isocratic (e.g., Buffer:ACN 60:40)

Flow Rate 1.0 - 1.5 mL/min

Detection UV @ 220 nm (Amide absorption) or 258 nm

Retention Order
Impurity C (Polar/Early) < Olanzapine (Parent) <

Dimer/Late Eluters

Analytical Workflow Diagram
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Caption: Analytical workflow for the detection and quantification of polar Impurity C.

Safety & Regulatory Implications (E-E-A-T)
Expert Insight: The presence of the chloromethyl group (-CH₂Cl) attached to a nitrogen atom

raises a structural alert for genotoxicity (alkylating potential).[1]

ICH M7 Classification: This impurity must be assessed under ICH M7 guidelines. If positive

in Ames testing (common for chloromethyl ammonium salts), it must be controlled to the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12768935?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7840881.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12768935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Threshold of Toxicological Concern (TTC) levels, typically much lower than standard

impurities.

Control Strategy: The most effective control is avoidance.

Replace DCM with non-reactive solvents (e.g., Toluene, Ethyl Acetate) in the final

crystallization steps.

If DCM is mandatory, strictly control temperature (<30°C) and minimize hold times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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